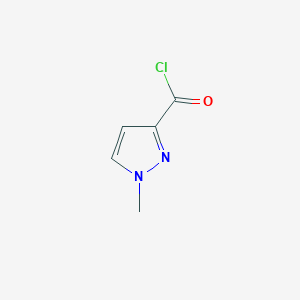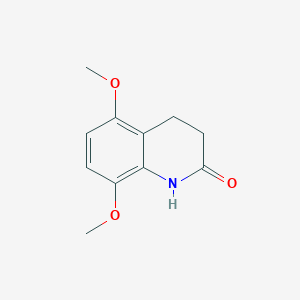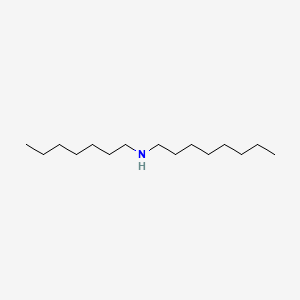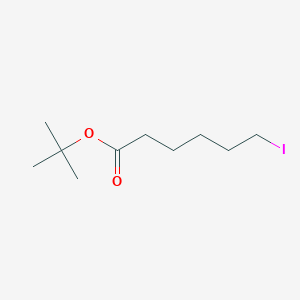
IMPURÉTÉ F DE TICLOPIDINE
Vue d'ensemble
Description
“6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine” is a chemical compound with the molecular formula C14H14ClNS . It has an average mass of 263.786 Da and a monoisotopic mass of 263.053558 Da .
Synthesis Analysis
While specific synthesis methods for “6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine” were not found, pyrrolopyrazine derivatives, which are similar compounds, have been synthesized using various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine” includes a pyrrole ring and a pyrazine ring . It has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .Physical and Chemical Properties Analysis
“6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine” has a density of 1.3±0.1 g/cm3, a boiling point of 367.3±37.0 °C at 760 mmHg, and a flash point of 175.9±26.5 °C . It has a molar refractivity of 74.4±0.3 cm3, a polar surface area of 31 Å2, and a molar volume of 207.1±3.0 cm3 .Applications De Recherche Scientifique
Étalon de référence pharmaceutique
L'impureté F de ticlopidine sert d'étalon de référence de la Pharmacopée Européenne (EP) . Il est utilisé dans les tests de laboratoire pour l'identification, les tests de pureté ou les dosages des produits pharmaceutiques selon les monographies de l'EP. Cela garantit la qualité et la cohérence des produits pharmaceutiques en fournissant une référence par rapport à laquelle les produits peuvent être comparés.
Chimie analytique
En chimie analytique, ce composé est utilisé pour la validation des méthodes et l'étalonnage des instruments analytiques . Il permet d'établir la présence et la concentration d'autres substances dans un échantillon, assurant la précision et la fiabilité des résultats analytiques.
Développement et test de médicaments
En tant qu'étalon d'impureté, l'impureté F de ticlopidine est cruciale dans les processus de développement de médicaments et de contrôle qualité . Il contribue à l'évaluation du profil pharmacologique des nouveaux médicaments et à la surveillance des profils d'impuretés afin de respecter les normes réglementaires.
Recherche en synthèse chimique
Ce composé est impliqué dans la recherche en synthèse chimique, où il peut agir comme précurseur ou intermédiaire dans la synthèse de molécules plus complexes . Ses caractéristiques structurales en font un composant précieux dans la conception de nouvelles voies de synthèse.
Études biologiques
Le rôle du composé dans les études biologiques comprend le service de composé modèle pour comprendre les voies biochimiques et les mécanismes d'action de molécules similaires . Il peut être utilisé pour étudier les interactions médicament-récepteur et les effets des modifications structurales sur l'activité biologique.
Orientations Futures
Pyrrolopyrazine derivatives, which include “6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine”, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Target of Action
Ticlopidine Impurity F, also known as 4K7K0L75HT or 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine, primarily targets the adenosine diphosphate (ADP) receptors on platelets . These receptors play a crucial role in platelet aggregation, a process that is essential for blood clotting .
Mode of Action
The active metabolite of Ticlopidine Impurity F prevents the binding of ADP to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Biochemical Pathways
Ticlopidine Impurity F affects the platelet aggregation pathway . By inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, it prevents platelets from sticking together, thereby reducing the formation of blood clots . This has downstream effects on the cardiovascular system, particularly in conditions where blood clot formation is undesirable, such as stroke and transient ischemic attacks .
Pharmacokinetics
Ticlopidine is a prodrug that is metabolized to an active form . After oral administration, it results in ex vivo inhibition of platelet aggregation . Unchanged ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of ticlopidine results in 3- to 4-fold accumulation of the drug after 2 weeks . The terminal elimination half-life is between 20 and 50 hours .
Result of Action
The molecular and cellular effects of Ticlopidine Impurity F’s action primarily involve the inhibition of platelet aggregation . This results in a reduction in the formation of blood clots, thereby decreasing the risk of thrombotic strokes and other conditions associated with thrombi .
Propriétés
IUPAC Name |
6-[(2-chlorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-12(13)9-16-7-5-11-6-8-17-14(11)10-16/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUZXEAFETYUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CS2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-75-4 | |
| Record name | 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062019754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(2-CHLOROBENZYL)-4,5,6,7-TETRAHYDROTHIENO(2,3-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7K0L75HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)








![5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B1601030.png)



